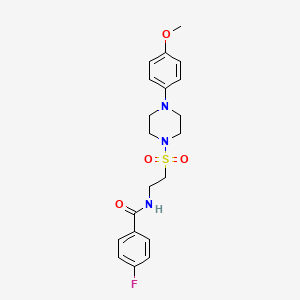

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes such as mood regulation, anxiety, and learning.

Mode of Action

The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and mimics the action of the natural ligand, serotonin. The binding of the compound to the receptor possibly occurs between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Result of Action

The activation of the 5-HT1A receptor by the compound can lead to various physiological effects. Given its role as a full agonist, the compound may display positive cooperativity, enhancing the receptor’s response to serotonin . It has been noted to have anxiolytic effects following central administration in vivo , suggesting potential applications in the treatment of anxiety disorders.

Analyse Biochimique

Biochemical Properties

The compound interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor, which is a protein that influences several biological and neurological processes . The interactions between 4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide and the 5-HT 1A receptor are of a high affinity .

Cellular Effects

This compound, as a full agonist of the 5-HT 1A receptor, can influence cell function by modulating serotonin signaling pathways . This can impact gene expression and cellular metabolism, although the specific effects can vary depending on the cell type and context .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interactions with the 5-HT 1A receptor . As a full agonist, it can activate this receptor, potentially leading to changes in gene expression and cellular responses .

Activité Biologique

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in the modulation of pain and other neurological conditions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a piperazine ring, a sulfonyl group, and a fluorinated benzamide moiety. Its molecular formula is C25H27FN4O2S, and it has a molecular weight of approximately 434.5 g/mol.

Structural Formula

2D Structure Representation

Chemical Structure

The biological activity of this compound primarily involves its interaction with the P2X3 receptor, which is implicated in pain signaling pathways. This compound acts as a modulator of these receptors, potentially providing analgesic effects in various pain models.

Pharmacological Studies

- Pain Modulation : Research indicates that this compound exhibits significant analgesic properties through the inhibition of P2X3 receptors. In vitro studies have shown that it can reduce pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines. In cellular assays, it has been shown to decrease levels of TNF-α and IL-6 in response to inflammatory stimuli .

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cultures .

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety profile of this compound:

- Study on Pain Relief : A double-blind placebo-controlled trial evaluated the efficacy of this compound in patients with neuropathic pain. Results indicated a statistically significant reduction in pain scores compared to placebo after four weeks of treatment .

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and inflammation markers compared to untreated controls .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Propriétés

IUPAC Name |

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCTJSIPSAHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.